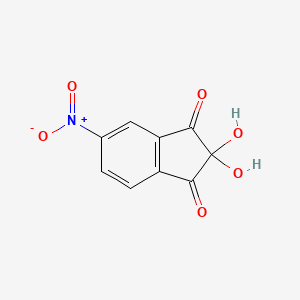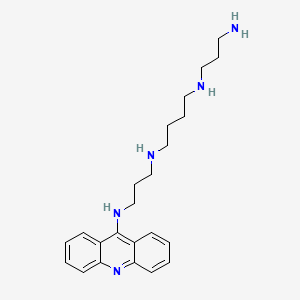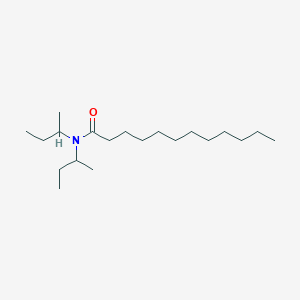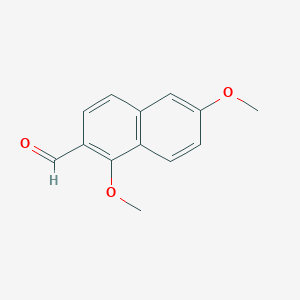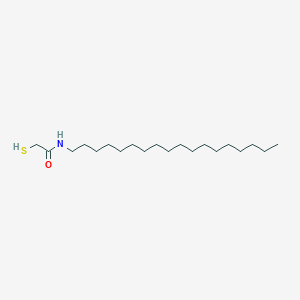
Acetamide, 2-mercapto-N-octadecyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2-mercapto-N-octadecyl- is an organic compound that belongs to the class of acetamides It is characterized by the presence of a mercapto group (–SH) and a long octadecyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2-mercapto-N-octadecyl- typically involves the reaction of octadecylamine with acetic anhydride to form N-octadecylacetamide. This intermediate is then reacted with thiourea to introduce the mercapto group, resulting in the formation of Acetamide, 2-mercapto-N-octadecyl-.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include octadecylamine, acetic anhydride, and thiourea. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired product.
Types of Reactions:
Oxidation: Acetamide, 2-mercapto-N-octadecyl- can undergo oxidation reactions where the mercapto group is converted to a sulfonic acid group.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: It can participate in nucleophilic substitution reactions where the mercapto group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of thiols.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
Acetamide, 2-mercapto-N-octadecyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biological systems, including as a ligand for metal ions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Acetamide, 2-mercapto-N-octadecyl- involves its interaction with molecular targets through the mercapto group. This group can form covalent bonds with metal ions or other electrophilic centers, leading to the modulation of biological pathways. The long octadecyl chain enhances its hydrophobic interactions, facilitating its incorporation into lipid membranes and other hydrophobic environments.
Comparison with Similar Compounds
Acetamide, 2-mercapto-N-(2-naphthyl)-: Similar structure but with a naphthyl group instead of an octadecyl chain.
N,N-dimethylacetamide: Lacks the mercapto group and has different applications.
Uniqueness: Acetamide, 2-mercapto-N-octadecyl- is unique due to its long hydrophobic chain and the presence of a reactive mercapto group. This combination of features makes it particularly useful in applications requiring both hydrophobic interactions and reactivity towards electrophiles.
Properties
CAS No. |
111600-41-0 |
|---|---|
Molecular Formula |
C20H41NOS |
Molecular Weight |
343.6 g/mol |
IUPAC Name |
N-octadecyl-2-sulfanylacetamide |
InChI |
InChI=1S/C20H41NOS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-20(22)19-23/h23H,2-19H2,1H3,(H,21,22) |
InChI Key |
LLOKETBJKZRFMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


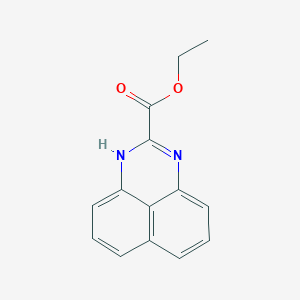
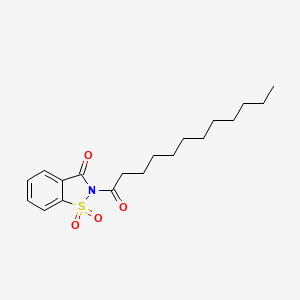
![N,N'-[Carbonylbis(6-methoxy-3,1-phenylene)]diacetamide](/img/structure/B14333768.png)
![[2,2-Bis(dichloroboranyl)ethene-1,1-diyl]bis(trimethylsilane)](/img/structure/B14333774.png)

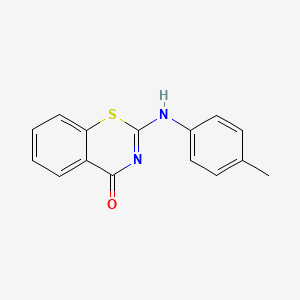
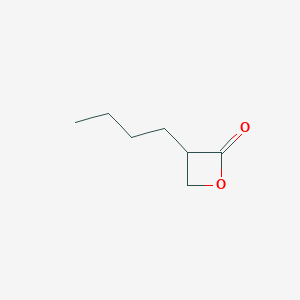
![8,8-Dimethylbicyclo[5.1.1]nonane-2,5-dione](/img/structure/B14333803.png)
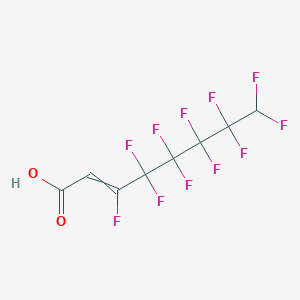
![2-methoxy-6H-indolo[2,3-b]quinoxaline](/img/structure/B14333806.png)
